molecular formula C20H17ClN2O2S B2952554 [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 478031-16-2

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2952554
CAS No.: 478031-16-2
M. Wt: 384.88
InChI Key: RLUWXYBSFGDZIV-UHFFFAOYSA-N
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Description

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate is a synthetic chemical compound of interest in medicinal chemistry and preclinical research. It features a carbamate functional group linking a complex pyridine-thioether moiety to a 3-chlorophenyl ring. This specific molecular architecture is significant as carbamate derivatives are increasingly recognized for their relevance in central nervous system (CNS) active agent discovery, with several anticonvulsant drugs and candidates containing this functional group . The presence of the carbamate group is often associated with the ability to inhibit carbonic anhydrase (CA) isoforms, a mechanism exploited in the development of new antiepileptic drugs . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a reference standard in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, particularly for neurological targets. The structural analogs of this compound, which share the N-(chlorophenyl)carbamate core, are actively investigated in pharmacological research . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-14-7-9-18(10-8-14)26-19-15(4-3-11-22-19)13-25-20(24)23-17-6-2-5-16(21)12-17/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWXYBSFGDZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate is a synthetic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 359.86 g/mol

The compound features a pyridine ring substituted with a sulfanyl group and a carbamate moiety that is expected to influence its biological interactions.

Research indicates that compounds similar to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate may act through various mechanisms, including:

  • Receptor Modulation : It may function as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The carbamate group suggests potential inhibition of enzymes involved in neurotransmitter degradation or synthesis, impacting neurological functions.

Antimicrobial Activity

Studies have shown that similar compounds exhibit significant antimicrobial properties. The sulfanyl group enhances the lipophilicity of the molecule, allowing for better membrane penetration and increased efficacy against bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

Anticancer Activity

Preliminary studies suggest that [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)25Caspase activation
MCF-7 (Breast cancer)30Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfanyl pyridines showed enhanced activity against resistant strains of bacteria, suggesting that [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate could be a valuable lead compound for developing new antibiotics.
  • Cancer Research : In a recent investigation published in Cancer Letters, researchers found that compounds with similar structural motifs inhibited the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Target Compound :

    • Sulfanyl Group : 4-Methylphenyl at pyridine 2-position.
    • Carbamate Group : N-(3-Chlorophenyl) attached via methylene.
    • Key Features : Methyl group enhances lipophilicity; 3-chloro substitution may confer moderate electron-withdrawing effects.
  • Analog 1: {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methyl N-(4-Chlorophenyl)carbamate (CAS 339278-47-6) : Sulfanyl Group: 4-Chlorophenyl. Carbamate Group: N-(4-Chlorophenyl).
  • Analog 2 : (2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl)methyl N-(2-Methylphenyl)carbamate (CAS 339278-54-5) :

    • Sulfanyl Group : 2,4-Dichlorophenyl.
    • Carbamate Group : N-(2-Methylphenyl).
    • Key Features : Dichloro substitution introduces steric hindrance; 2-methylphenyl may improve metabolic resistance.
  • Analog 3: N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25) : Core: Pyridinesulfonamide with a trimethylpyrazole substituent. Functional Groups: Sulfonamide and carbamate.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight Not reported ~400 (estimated) ~420 (estimated) 421.88
Melting Point Not reported Not reported Not reported 178–182 °C
Solubility Likely low (lipophilic groups) Lower (dual Cl) Moderate (methyl) Moderate (sulfonamide)
Key Functional Groups Carbamate, sulfanyl Carbamate, sulfanyl Carbamate, sulfanyl Sulfonamide, pyrazole

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